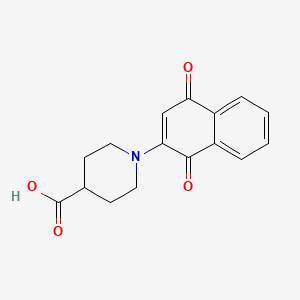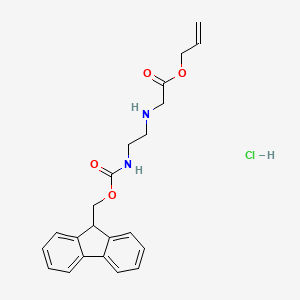
diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is a synthetic organic compound with the molecular formula C16H19NO5 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Wirkmechanismus
Target of Action
The primary target of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is the α-hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule . This position is significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .
Mode of Action
This compound, being a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens (pKa = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . The compound can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .
Biochemical Pathways
The alkylation of enolates, such as this compound, is a key step in the malonic ester synthesis . This process provides routes to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of this compound is the formation of a new C-C bond and the replacement of an α-hydrogen with an alkyl group . This leads to the synthesis of a wide variety of carboxylic acids and methyl ketones .
Biochemische Analyse
Biochemical Properties
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The indole nucleus in this compound is known to bind with high affinity to multiple receptors, which can lead to various biological activities . For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The interactions of this compound with specific enzymes and proteins can modulate their activity, leading to changes in biochemical pathways and cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and transcription factors, which can alter gene expression patterns and metabolic fluxes . The impact of this compound on cellular functions may vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus in this compound can interact with various receptors and enzymes, leading to the modulation of their activity . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the binding of this compound to transcription factors can influence gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, this compound may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. It is important to determine the threshold doses that elicit therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The indole nucleus in this compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the overall metabolic flux and the levels of key metabolites in cells. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the indole nucleus in this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate typically involves the reaction of diethyl malonate with an appropriate indole derivative. One common method includes the condensation of diethyl malonate with 2,3-dihydro-1H-indole-1-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with a catalyst like p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the malonate ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of dihydroxy indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Indole-2-carboxylic acid: Another indole derivative with similar biological activities.
Diethyl 2-(1H-indol-3-ylcarbonyl)malonate: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
diethyl 2-(2,3-dihydroindole-1-carbonyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)13(16(20)22-4-2)14(18)17-10-9-11-7-5-6-8-12(11)17/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVVMWUHFAANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N1CCC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172111 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866008-28-8 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866008-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)
![4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3038378.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)



![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)






![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
